molecular formula C6H10O B13523711 2-(1-Methylcyclopropyl)oxirane CAS No. 40650-99-5

2-(1-Methylcyclopropyl)oxirane

Cat. No.: B13523711
CAS No.: 40650-99-5
M. Wt: 98.14 g/mol
InChI Key: FOYSYMLOWRLLRN-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)oxirane is an organic compound with the molecular formula C₆H₁₀O. It is a type of oxirane, which is a three-membered cyclic ether. The compound features a cyclopropyl group substituted with a methyl group, attached to the oxirane ring. This structure imparts unique chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Methylcyclopropyl)oxirane can be synthesized through several methods:

    Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium.

    Alkene Epoxidation: Alkenes can be converted to oxiranes using peracids such as meta-chloroperoxybenzoic acid (MCPBA).

    Darzens Reaction: This method involves the reaction of halogenated esters with aldehydes or ketones in the presence of a base.

    Corey-Chaykovsky Reaction: Sulfur ylides react with aldehydes or ketones to form oxiranes.

Industrial Production Methods

Industrial production of this compound typically involves the alkene epoxidation method due to its efficiency and scalability. The reaction is carried out in the presence of a suitable peracid and solvent, under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylcyclopropyl)oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, carboxylic acids.

    Oxidizing Agents: Meta-chloroperoxybenzoic acid (MCPBA), hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

Major Products Formed

    Ring-Opening Products: β-Hydroxypropyl esters, amino alcohols, diols.

    Oxidation Products: Diols, carbonyl compounds.

    Reduction Products: Alkanes, alcohols.

Mechanism of Action

The mechanism of action of 2-(1-Methylcyclopropyl)oxirane primarily involves its ability to undergo ring-opening reactions. The strained oxirane ring is highly reactive and can be attacked by nucleophiles, leading to the formation of various products. The compound can also participate in oxidation and reduction reactions, further expanding its range of chemical transformations .

Comparison with Similar Compounds

2-(1-Methylcyclopropyl)oxirane can be compared with other oxiranes and cyclopropyl-containing compounds:

The unique structure of this compound, with its combination of a cyclopropyl group and an oxirane ring, imparts distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

40650-99-5

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

2-(1-methylcyclopropyl)oxirane

InChI

InChI=1S/C6H10O/c1-6(2-3-6)5-4-7-5/h5H,2-4H2,1H3

InChI Key

FOYSYMLOWRLLRN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CO2

Origin of Product

United States

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